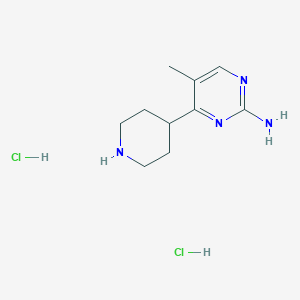
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives were designed and synthesized for their potential use as pesticides . Another study reported the synthesis of piperidone analogs, which could be relevant given the presence of a piperidin-4-yl group in the compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Zhang et al. (2009) described the practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This synthesis provides an economical alternative for producing compounds in this class (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Pharmacological Evaluation
- Dounay et al. (2009) explored aminopyrimidine derivatives as novel 5-HT1A agonists. This research is significant in the context of developing new therapeutic agents that target specific neurological pathways (Dounay, Barta, Bikker, Borosky, Campbell, Crawford, Denny, Evans, Gray, Lee, Lenoir, & Xu, 2009).
Antineuropathic Pain Activity
- A study by Lan et al. (2014) focused on the synthesis of pyrimidines as potent sigma-1 receptor antagonists. These compounds show promise in treating neuropathic pain, with compound 137 demonstrating significant antinociceptive effects in animal models (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, Liu, & Zhang, 2014).
Antibacterial Activity
- The research by Merugu, Ramesh, and Sreenivasulu (2010) highlights the microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activity. This demonstrates the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity
- Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives as low molecular weight Hsp70 inhibitors. These compounds showed significant cytotoxic activity against transplantable mouse tumors, indicating their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).
Anti-Angiogenic and DNA Cleavage Studies
- Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage abilities. These compounds showed significant activity, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Drug Metabolism and Disposition
- A study by Gong et al. (2010) focused on the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study is crucial for understanding the metabolic pathways and designing effective dosing regimens for similar compounds (Gong, Chen, Deng, & Zhong, 2010).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMZXBNOZLIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CCNCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



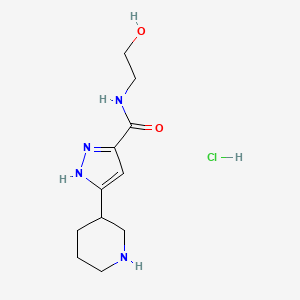
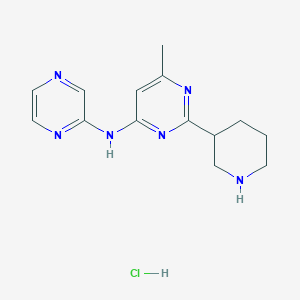
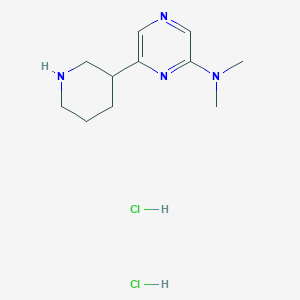
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
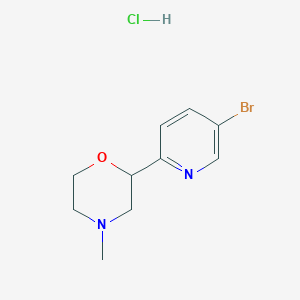
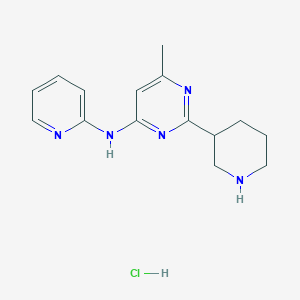
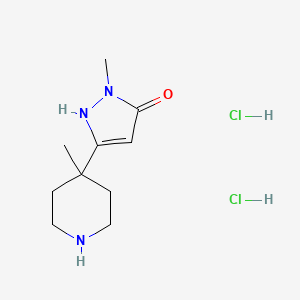
![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)
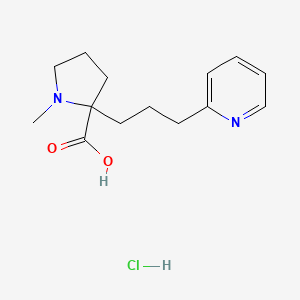
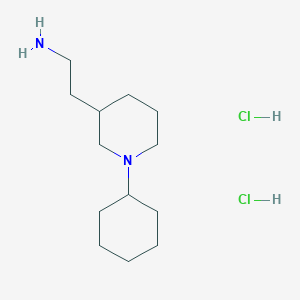
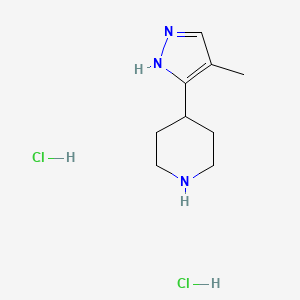
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyridin-2-yl-aminehydrochloride](/img/structure/B1402605.png)